2-(2,6-Dichloro-4-nitroanilino)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-[(2,6-dichloro-4-nitrophenyl)amino]- is a chemical compound known for its industrial applications. It is also referred to as Disperse Orange 5 . This compound is characterized by its aromatic structure, which includes a nitro group and two chlorine atoms attached to the benzene ring.
Preparation Methods
The synthesis of Ethanol, 2-[(2,6-dichloro-4-nitrophenyl)amino]- typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 2,6-dichloro-4-nitroaniline with ethanol under specific conditions . Industrial production methods may vary, but they generally follow similar synthetic routes, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Ethanol, 2-[(2,6-dichloro-4-nitrophenyl)amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Nucleophilic aromatic substitution is a key reaction for this compound, especially when reacting with strong nucleophiles.
Common reagents used in these reactions include strong bases and reducing agents. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
Ethanol, 2-[(2,6-dichloro-4-nitrophenyl)amino]- has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential medicinal properties.
Industry: It is used in the production of dyes and pigments, particularly in the textile industry.
Mechanism of Action
The mechanism of action of Ethanol, 2-[(2,6-dichloro-4-nitrophenyl)amino]- involves its interaction with specific molecular targets. The nitro group and chlorine atoms play a crucial role in its reactivity. The compound can form complexes with various biomolecules, influencing their function and activity .
Comparison with Similar Compounds
Ethanol, 2-[(2,6-dichloro-4-nitrophenyl)amino]- can be compared with similar compounds such as:
Disperse Brown 1: Another industrial dye with similar structural features but different applications.
1,4-Dimethylbenzene: A simpler aromatic compound used in various chemical reactions.
The uniqueness of Ethanol, 2-[(2,6-dichloro-4-nitrophenyl)amino]- lies in its specific substitution pattern and the presence of both nitro and chlorine groups, which significantly influence its chemical behavior and applications.
Properties
CAS No. |
101259-33-0 |
---|---|
Molecular Formula |
C8H8Cl2N2O3 |
Molecular Weight |
251.06 g/mol |
IUPAC Name |
2-(2,6-dichloro-4-nitroanilino)ethanol |
InChI |
InChI=1S/C8H8Cl2N2O3/c9-6-3-5(12(14)15)4-7(10)8(6)11-1-2-13/h3-4,11,13H,1-2H2 |
InChI Key |
ZTSBATNICSVYPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)NCCO)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.